

An In-depth Technical Guide to the [Ser25] PKC (19-31) Peptide

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Compound of Interest

Compound Name: [Ser25] Protein Kinase C (19-31)

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For researchers, scientists, and drug development professionals, understanding the tools available to probe complex cellular signaling pathways is paramount. Among these tools, substrate peptides for specific kinases offer a high degree of precision. This technical guide provides a comprehensive overview of the [Ser25] Protein Kinase C (PKC) (19-31) peptide, a widely used substrate for studying the activity of Protein Kinase C isozymes.

Core Properties and Sequence

The [Ser25] PKC (19-31) peptide is a synthetic peptide derived from the pseudosubstrate regulatory domain of PKC α (residues 19-31).^{[1][2][3][4][5]} The key modification in this peptide is the substitution of the wild-type alanine at position 25 with a serine residue. This single amino acid change converts the peptide from a competitive inhibitor (pseudosubstrate) into a potent substrate for PKC.

Amino Acid Sequence: H-Arg-Phe-Ala-Arg-Lys-Gly-Ser-Leu-Arg-Gln-Lys-Asn-Val-OH

One-Letter Code: RFARKGSLRQKNV

This 13-amino acid peptide is a valuable tool for in vitro kinase assays to measure the activity of various PKC isozymes.

Physicochemical and Kinetic Properties

The physicochemical and kinetic properties of the [Ser25] PKC (19-31) peptide are critical for its application in experimental settings. The following tables summarize these key quantitative data points.

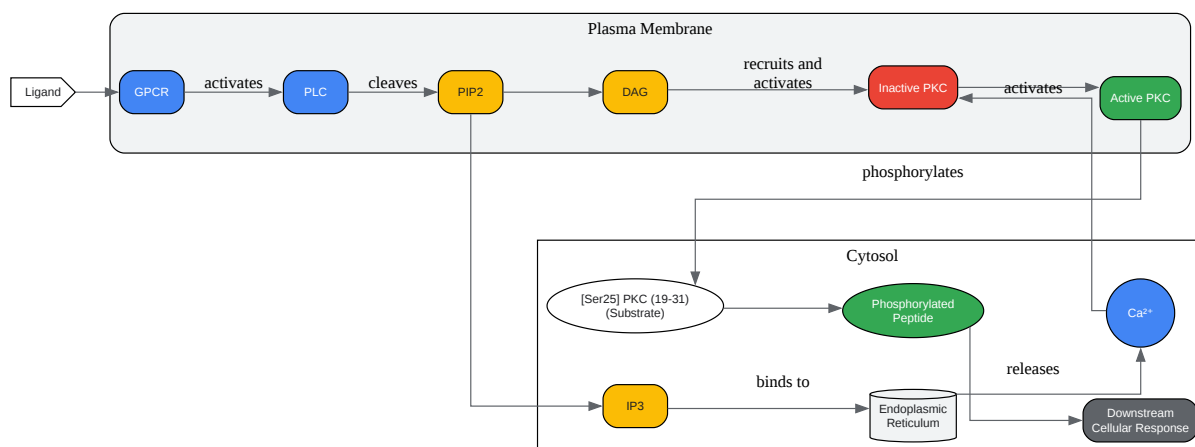
Property	Value	Reference
Molecular Formula	C67H118N26O17	
Molecular Weight	1559.84 g/mol	
Theoretical pI	12.71	
GRAVY (Grand Average of Hydropathicity)	-1.3	
Purity (HPLC)	Typically >97%	

Kinetic Parameter	Value	Reference
K _m	0.2 μM - 0.3 μM	
V _{max}	8 μmol min ⁻¹ mg ⁻¹	

Role in Signaling Pathways

The [Ser25] PKC (19-31) peptide serves as a substrate for Protein Kinase C, a family of serine/threonine kinases that are central regulators of a multitude of cellular processes. PKC isozymes are activated by second messengers such as diacylglycerol (DAG) and calcium (Ca²⁺), leading to the phosphorylation of a wide array of downstream protein substrates. This phosphorylation cascade governs cellular functions including proliferation, differentiation, apoptosis, and cytoskeletal organization.

The diagram below illustrates the canonical PKC signaling pathway, highlighting the point at which a substrate peptide like [Ser25] PKC (19-31) would be phosphorylated.



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Canonical PKC Signaling Pathway

Experimental Protocols

The primary application of the [Ser25] PKC (19-31) peptide is in in vitro kinase assays to quantify PKC activity from cell lysates or purified enzyme preparations.

In Vitro PKC Kinase Assay

This protocol outlines a standard method for measuring PKC activity using the [Ser25] PKC (19-31) peptide and radiolabeled ATP.

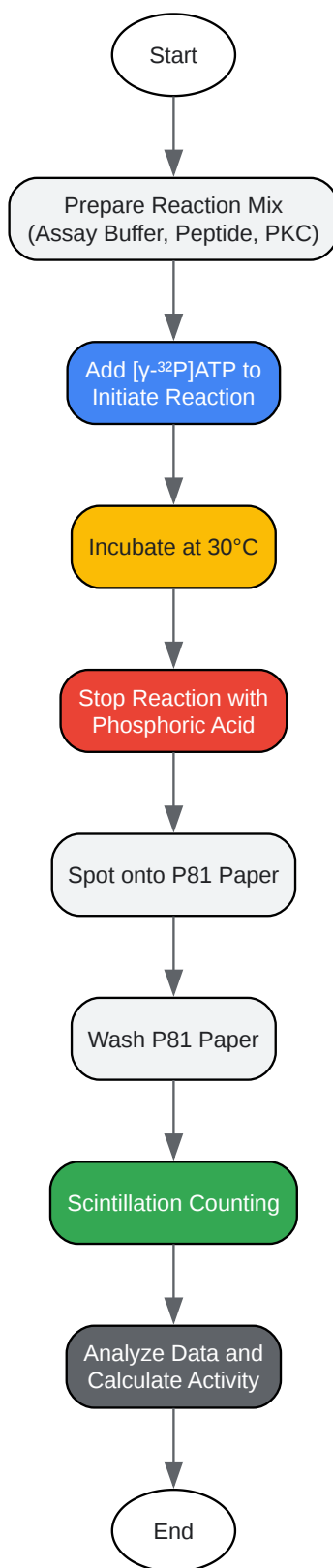
Materials:

- Cell lysate or purified PKC
- [Ser25] PKC (19-31) peptide
- [γ - ^{32}P]ATP
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl_2 , 1 mM CaCl_2 , 0.1 mg/mL phosphatidylserine, 20 $\mu\text{g/mL}$ diacylglycerol)
- Stopping solution (e.g., 75 mM phosphoric acid)
- P81 phosphocellulose paper
- Scintillation counter and scintillation fluid

Procedure:

- Prepare the reaction mixture by combining the assay buffer, [Ser25] PKC (19-31) peptide (final concentration typically in the range of its K_m), and the cell lysate or purified PKC.
- Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding the stopping solution.
- Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
- Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ - ^{32}P]ATP.
- Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
- Calculate the PKC activity based on the amount of incorporated phosphate, the specific activity of the [γ - ^{32}P]ATP, and the amount of protein used in the assay.

The following diagram illustrates the workflow for this in vitro kinase assay.



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In Vitro PKC Kinase Assay Workflow

Applications and Significance

The [Ser25] PKC (19-31) peptide is an indispensable tool for:

- Biochemical characterization of PKC isozymes: Determining the kinetic parameters and substrate specificity of different PKC family members.
- High-throughput screening of PKC inhibitors: Identifying and characterizing potential therapeutic compounds that modulate PKC activity.
- Investigating the role of PKC in disease: Studying the dysregulation of PKC signaling in various pathological conditions, including cancer, cardiovascular disease, and neurological disorders.
- Validating cellular models: Confirming the activity of PKC in different cell lines and experimental models.

In conclusion, the [Ser25] PKC (19-31) peptide provides a specific and reliable means to assay the enzymatic activity of Protein Kinase C. Its well-defined sequence and kinetic properties make it a cornerstone for research in cell signaling and drug discovery.

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